

Physical and chemical characteristics of Valnoctamide-d5

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Compound of Interest

Compound Name: Valnoctamide-d5

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Valnoctamide-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnoctamide, a chiral amide derivative of valproic acid, has garnered significant interest as a central nervous system (CNS)-active compound with potential applications in the management of epilepsy and bipolar disorder. Unlike its structural isomer valpromide, which acts as a prodrug to valproic acid, valnoctamide exerts its pharmacological effects directly. The deuterated analog, **Valnoctamide-d5**, serves as a crucial tool in pharmacokinetic and metabolic studies, allowing for precise quantification and differentiation from its non-deuterated counterpart. This technical guide provides an in-depth overview of the physical and chemical characteristics of **Valnoctamide-d5**, along with relevant experimental context and mechanistic insights.

Physical and Chemical Characteristics

The physical and chemical properties of **Valnoctamide-d5** are essential for its handling, formulation, and analysis. While specific experimental data for some properties of the deuterated form are not readily available in public literature, the following tables summarize the

known characteristics and estimated values based on its non-deuterated form and general principles of isotopic labeling.

Table 1: General and Physical Properties of Valnoctamide-d5

Property	Value	Source
IUPAC Name	2-(ethyl-d5)-3-methylpentanamide	N/A
Synonyms	2-Ethyl-d5-3-methylpentanamide, Valmethamide-d5	[1][2][3]
CAS Number	1190015-82-7	[1][2][3]
Molecular Formula	C ₈ H ₁₂ D ₅ NO	[1][3]
Molecular Weight	148.26 g/mol	[1]
Appearance	White Solid	[2]
Melting Point	113.5-114 °C (for non-deuterated Valnoctamide)	[3]
Boiling Point	Not available	N/A
Density	Not available	N/A
pKa	Not available	N/A
Solubility	Soluble in water	[3]

Table 2: Spectroscopic Data (Predicted/Typical for Valnoctamide Structure)

While specific experimental spectra for **Valnoctamide-d5** are not publicly available, this table outlines the expected spectroscopic characteristics based on the structure of valnoctamide. The presence of deuterium will primarily manifest in the mass spectrum (higher molecular ion peak) and may cause subtle shifts and loss of signal in ¹H NMR, with a corresponding signal in ²H NMR.

Technique	Expected Features
^1H NMR	Signals corresponding to the protons of the methyl, ethyl (CH_2), and methine groups. The signal for the ethyl group where deuterium is substituted will be absent or significantly reduced.
^{13}C NMR	Signals corresponding to the eight carbon atoms in the structure, including the carbonyl carbon of the amide.
IR Spectroscopy	Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-H stretching, and C-N stretching.
Mass Spectrometry	A molecular ion peak (M^+) at $m/z \approx 148.26$, which is 5 mass units higher than that of non-deuterated valnoctamide.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Valnoctamide-d5** are often proprietary. However, general methodologies for the synthesis of deuterated amides and the analysis of such compounds can be described.

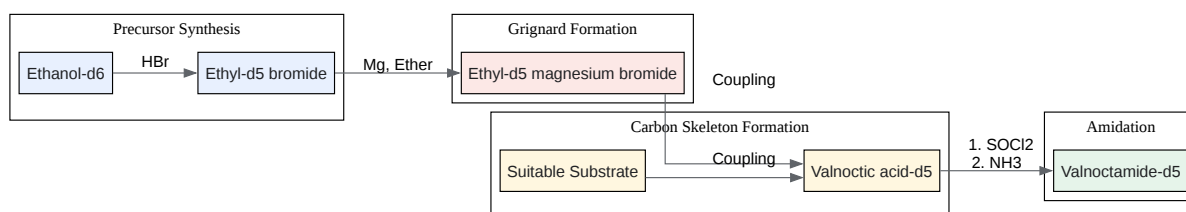
Synthesis of Deuterated Amides (General Protocol)

The synthesis of deuterated amides, such as **Valnoctamide-d5**, typically involves the use of a deuterated starting material or a deuteration step during the synthesis. A common approach is the reduction of a nitrile or the amidation of a carboxylic acid or its derivative.

A plausible synthetic route for **Valnoctamide-d5** could start from a deuterated ethyl precursor. The general steps would be:

- Preparation of a Deuterated Precursor: Synthesis of ethyl-d5 bromide from ethanol-d6.
- Grignard Reaction: Formation of a Grignard reagent (ethyl-d5 magnesium bromide).

- **Coupling Reaction:** Reaction of the Grignard reagent with a suitable substrate to form the carbon skeleton of valnoctic acid-d5.
- **Amidation:** Conversion of the resulting deuterated carboxylic acid to **Valnoctamide-d5**, for example, by activation with a coupling agent (e.g., DCC, HOBt) followed by reaction with ammonia.



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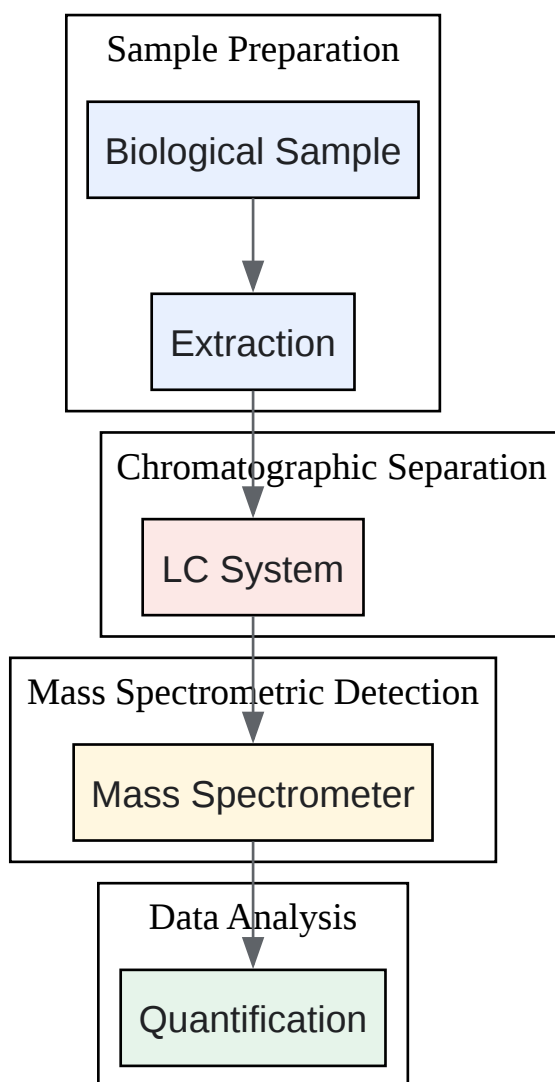
*General synthetic workflow for **Valnoctamide-d5**.*

Analytical Methodologies

The characterization and quantification of **Valnoctamide-d5** in biological matrices or as a pure substance typically employ chromatographic and mass spectrometric techniques.

- **High-Performance Liquid Chromatography (HPLC):** Used for the purification and quantification of **Valnoctamide-d5**. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** A sensitive method for the quantification of **Valnoctamide-d5**, particularly in biological samples. The compound may require derivatization to enhance its volatility.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for the quantification of drugs and their metabolites in complex matrices. The use of **Valnoctamide-d5** as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification of non-deuterated Valnoctamide.



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*Typical analytical workflow for **Valnoctamide-d5**.*

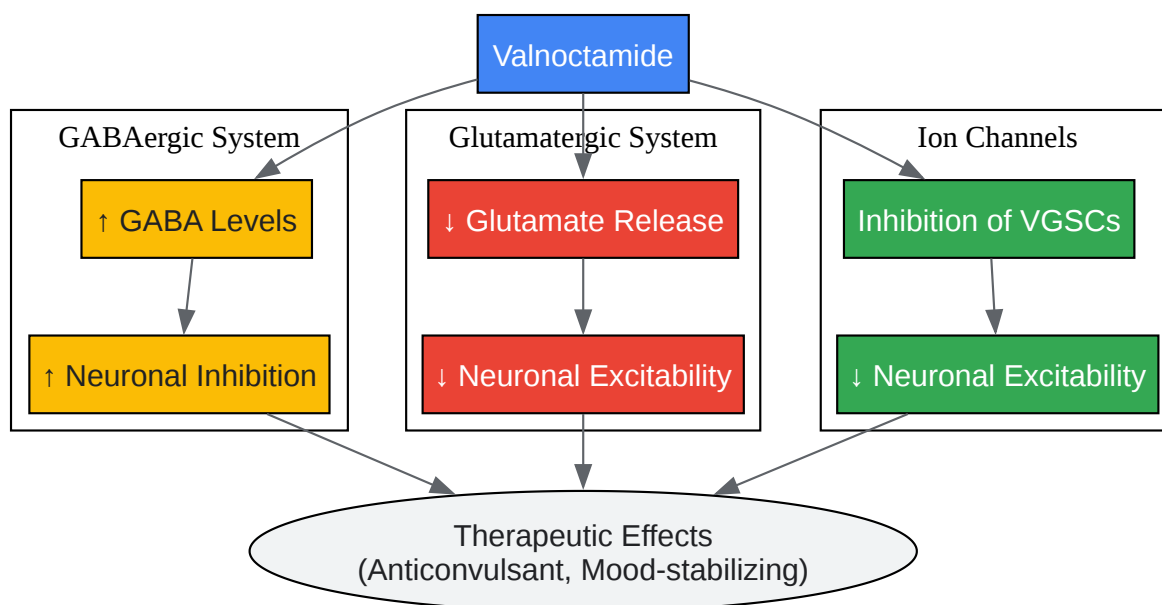
Mechanism of Action and Signaling Pathways

The therapeutic effects of Valnoctamide are attributed to its modulation of multiple neurotransmitter systems and ion channels in the CNS. Although these mechanisms have

been elucidated for the non-deuterated form, they are expected to be identical for **Valnoctamide-d5**, as deuterium substitution does not alter the fundamental pharmacological properties.

Valnoctamide is believed to exert its effects through:

- **Enhancement of GABAergic Inhibition:** By increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), Valnoctamide enhances inhibitory signaling in the brain, which helps to stabilize neuronal activity.
- **Modulation of Glutamatergic Excitotoxicity:** It may reduce the release of the excitatory neurotransmitter glutamate or inhibit its receptors, thereby decreasing neuronal hyperexcitability.
- **Inhibition of Voltage-Gated Sodium Channels:** By blocking these channels, Valnoctamide can reduce the initiation and propagation of action potentials, further contributing to its anticonvulsant properties.



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